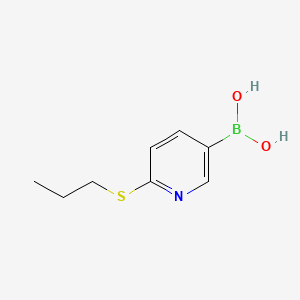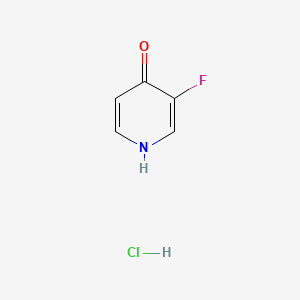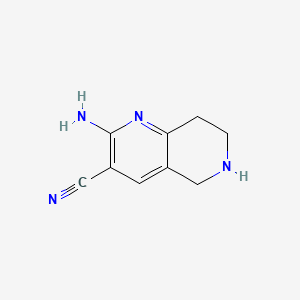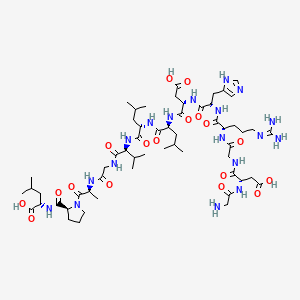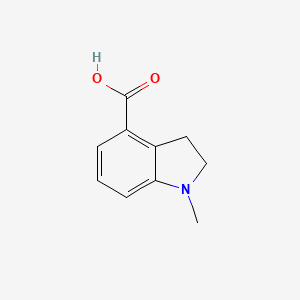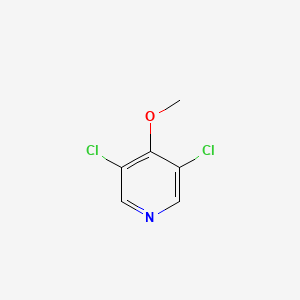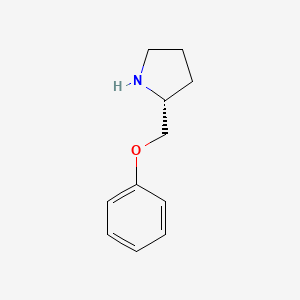
(R)-2-(phenoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-(phenoxymethyl)pyrrolidine” is a chemical compound with the molecular formula C11H15NO . It is available in the form of a white to yellow solid .
Molecular Structure Analysis
“®-2-(phenoxymethyl)pyrrolidine” contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
“®-2-(phenoxymethyl)pyrrolidine” has a molecular weight of 177.25 . It is a white to yellow solid .Aplicaciones Científicas De Investigación
(R)-2-(Phenoxymethyl)pyrrolidine, as a derivative of the pyrrolidine ring, falls within a broader category of compounds utilized extensively in medicinal chemistry for their pharmacological properties. The pyrrolidine scaffold, due to its saturated nature and sp^3-hybridization, allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage through a phenomenon known as “pseudorotation.” These characteristics make compounds with the pyrrolidine structure, including this compound, valuable in drug discovery and development for treating various human diseases (Li Petri et al., 2021).
Pharmacological Profile Enhancement
The stereochemistry of pyrrolidine derivatives, such as this compound, plays a pivotal role in the pharmacological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles due to the distinct binding modes to enantioselective proteins. This aspect underscores the significance of this compound in the design of new compounds with diverse biological activities, highlighting its potential in the synthesis of more effective pharmacological agents (Veinberg et al., 2015).
Enzyme-Mimicking Activities
Some artificial metal and metal-oxide nanomaterials, known as nanozymes, display intrinsic enzyme-mimicking activities. These nanozymes, by virtue of their unique properties, can potentially overcome the limitations of natural enzymes, such as low stability and difficult recycling. Compounds with pyrrolidine structures, including this compound, may find applications in the development of these artificial nanozymes for eco-environmental restoration, leveraging their bioenzymatic characteristics and catalytic mechanisms for the removal and transformation of toxic organic compounds (Chen et al., 2019).
Medicinal Chemistry and Biological Activities
Pyrrolidine-based compounds have been identified as possessing various biological activities, making them critical in the development of new therapeutics. The pyrrolidine ring's presence in drug molecules has been associated with enhanced biological efficacy across different therapeutic areas, including anticancer, antimicrobial, and antiviral activities. This underlines the importance of exploring compounds like this compound for their potential contributions to the development of new drugs with targeted selectivity (Li Petri et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-(phenoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)

